molecular formula C8H15PSi B14304861 4,4-Diethenyl-1,4-phosphasilinane CAS No. 124738-65-4

4,4-Diethenyl-1,4-phosphasilinane

Katalognummer: B14304861
CAS-Nummer: 124738-65-4
Molekulargewicht: 170.26 g/mol
InChI-Schlüssel: DSJHHYQJSIGZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Diethenyl-1,4-phosphasilinane is a unique organophosphorus compound characterized by the presence of both phosphorus and silicon atoms within its molecular structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethenyl-1,4-phosphasilinane typically involves the reaction of appropriate silicon and phosphorus precursors under controlled conditions. One common method includes the use of a cycloaddition reaction between a silicon-containing compound and a phosphorus-containing compound. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Diethenyl-1,4-phosphasilinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, siloxanes, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

4,4-Diethenyl-1,4-phosphasilinane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4-Diethenyl-1,4-phosphasilinane involves its interaction with specific molecular targets and pathways. The compound’s vinyl groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

    4,4-Dimethyl-1,4-phosphasilinane: Similar in structure but with methyl groups instead of vinyl groups.

    4,4-Diethyl-1,4-phosphasilinane: Contains ethyl groups, leading to different chemical reactivity and properties.

    4,4-Diphenyl-1,4-phosphasilinane:

Uniqueness: 4,4-Diethenyl-1,4-phosphasilinane is unique due to its vinyl groups, which provide distinct reactivity compared to its analogs. This makes it a valuable compound for exploring new chemical transformations and developing advanced materials .

Eigenschaften

CAS-Nummer

124738-65-4

Molekularformel

C8H15PSi

Molekulargewicht

170.26 g/mol

IUPAC-Name

4,4-bis(ethenyl)-1,4-phosphasilinane

InChI

InChI=1S/C8H15PSi/c1-3-10(4-2)7-5-9-6-8-10/h3-4,9H,1-2,5-8H2

InChI-Schlüssel

DSJHHYQJSIGZTC-UHFFFAOYSA-N

Kanonische SMILES

C=C[Si]1(CCPCC1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.